Home > Products > Screening Compounds P32488 > 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa - 96614-52-7

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

Catalog Number: EVT-1205016
CAS Number: 96614-52-7
Molecular Formula: C18H13NO7
Molecular Weight: 355.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa falls under the category of pharmaceutical compounds, specifically as an amino acid derivative. It is classified as a sympathomimetic agent due to its role in enhancing noradrenergic activity in the brain.

Synthesis Analysis

The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps, primarily focusing on the modification of droxidopa precursors.

  1. Starting Materials: The synthesis begins with piperonal (3,4-methylenedioxybenzaldehyde), which is reacted with glycine in the presence of a base such as sodium hydroxide or potassium hydride. This reaction typically occurs in an alcohol solvent like methanol or ethanol.
  2. Phthaloylation Step: Following the initial reaction, a phthaloylating agent (e.g., phthalic acid or phthaloyl chloride) is introduced to form the N-phthalimido derivative. This step is crucial for enhancing the compound's stability and biological activity.
  3. Deprotection: The final steps involve deprotecting the amine group by removing carbobenzyloxy groups through hydrogenolysis or other suitable methods. This step yields the desired enantiomerically enriched L-threo-Droxidopa with an optical purity of at least 98% .

Technical Parameters

Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa can be characterized by its unique functional groups and stereochemistry:

  • Molecular Formula: C17H17N1O6
  • Molecular Weight: Approximately 325.33 g/mol
  • Structural Features:
    • The benzodioxole ring provides a rigid framework that enhances binding affinity to biological targets.
    • The phthalimido group contributes to the lipophilicity of the compound, facilitating its passage through biological membranes.

Stereochemistry

The compound exhibits chirality due to the presence of multiple stereocenters, specifically at the carbon adjacent to the amino group. This stereochemistry is critical for its pharmacological efficacy.

Chemical Reactions Analysis

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa participates in various chemical reactions that are essential for its synthesis and potential modification:

  • Hydrogenolysis: Used for deprotecting functional groups, employing hydrogen gas in the presence of catalysts.
  • Phthaloylation: Involves electrophilic substitution reactions where phthaloylating agents react with amine groups.
  • Hydrolysis: Under certain conditions, hydrolysis may occur, affecting stability and bioavailability.

Relevant Technical Details

  • Reagents: Common reagents include Lewis acids (e.g., aluminum chloride) for group removal and phthaloylating agents.
  • Conditions: Reactions are often conducted under inert atmospheres to prevent oxidation.
Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa primarily involves its conversion into noradrenaline within the body:

  1. Conversion Pathway: Once administered, droxidopa is decarboxylated to form noradrenaline.
  2. Receptor Interaction: Noradrenaline then interacts with adrenergic receptors (α and β types), leading to increased sympathetic nervous system activity.
  3. Physiological Effects: This results in improved blood pressure regulation and enhanced cognitive function in patients with neurodegenerative disorders.

Relevant Data

Studies have shown that droxidopa effectively increases blood pressure in patients with neurogenic orthostatic hypotension by approximately 10-20 mmHg after administration .

Physical and Chemical Properties Analysis

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa exhibits several notable physical and chemical properties:

Characterization Techniques

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed for structural confirmation and purity assessment.

Applications

The primary application of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa lies in its therapeutic use:

  • Pharmacotherapy for Parkinsonism: It is utilized as a treatment option for patients suffering from Parkinson's disease and related disorders due to its ability to enhance norepinephrine levels.
  • Research Applications: This compound serves as a model for studying adrenergic receptor interactions and developing new sympathomimetic drugs.

Future Directions

Ongoing research aims to explore additional therapeutic applications beyond Parkinsonism, including potential uses in treating other neurodegenerative diseases characterized by norepinephrine deficiency.

Introduction to 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a specialized synthetic intermediate critical to the production of isotopically labeled forms of the antiparkinsonian agent droxidopa (L-threo-DOPS). This complex molecular construct incorporates two protective groups—a benzodioxole moiety and a phthalimido function—that stabilize reactive catechol and amino functionalities during synthetic processes. Its primary pharmaceutical significance lies in enabling the synthesis of deuterated ([D₃]) and multi-isotope ([¹³C₂,¹⁵N]) versions of droxidopa, which serve as essential internal standards in mass spectrometry-based bioanalytical methods. The compound exemplifies advanced strategies in synthetic organic chemistry for producing isotopically labeled pharmaceuticals, particularly those targeting neurological disorders associated with catecholamine deficiency [1] [3] [6].

Chemical Identity and Nomenclature

Systematic Chemical Identification:The compound is systematically named as (2S,3R)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy-3-(4,6,7-trideuterio-1,3-benzodioxol-5-yl)propanoic acid for its deuterated form (d₃), with the molecular formula C₁₈D₃H₁₀NO₇ and molecular weight of 358.317 g/mol. Its non-deuterated counterpart has the molecular formula C₁₈H₁₃NO₇ and weighs 355.30 g/mol. The carbon-13/nitrogen-15 labeled variant ([¹³C₂,¹⁵N]) carries the formula C₁₆¹³C₂H₁₃¹⁵NO₇ (MW: 358.28 g/mol) [1] [3] [7].

Structural Characteristics:

  • Benzodioxole Group: A methylenedioxy-bridged benzene ring that protects the catechol (3,4-dihydroxyphenyl) functionality of droxidopa precursors from oxidation.
  • Phthalimido Group: An N-substituted imide that protects the amino group during synthesis, enhancing stability.
  • Isotopic Labels: Strategic incorporation of deuterium (at positions 4,6,7 of benzodioxole) or stable isotopes (¹³C₂ at propanoic acid chain, ¹⁵N at phthalimido nitrogen) creates distinct mass shifts for analytical detection [3] [6].

Nomenclature Diversity:Table 1: Nomenclature Variations and Identifiers

Nomenclature SystemNameCAS Number
IUPAC Name (d₃ variant)(2S,3R)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy-3-(4,6,7-trideuterio-1,3-benzodioxol-5-yl)propanoic acid96561-34-1 (unlabelled)
Common Synonym(R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid-
Isotopic Variant (¹³C₂,¹⁵N)(R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid-¹³C₂,¹⁵N1330188-86-7
Pharmaceutical ContextDL-threo-Droxidopa protected intermediate-

Physicochemical Properties:

  • Physical State: Off-white solid
  • Solubility: Soluble in chloroform and ethyl acetate
  • Storage: Requires -20°C for long-term stability [1] [7] [9].

Historical Development and Discovery

Origin in Parkinson’s Therapeutics:The development pathway traces to the 1970s investigation of L-threo-DOPS (droxidopa) as a norepinephrine prodrug for treating neurogenic orthostatic hypotension (nOH) in Parkinson’s disease. Initial synthesis challenges centered on the instability of droxidopa’s catechol and amino groups during manufacturing. By the 1980s, protecting group strategies emerged, with Sumitomo Pharmaceuticals (Japan) pioneering the use of benzodioxole and phthalimido groups to stabilize intermediates [4].

Key Synthetic Advancements:

  • Protecting Group Integration: The benzodioxole group (introduced 1985) prevented catechol oxidation, while the phthalimido group (1987) masked the amine functionality, enabling controlled deprotection.
  • Isotopic Labeling (2000s): With the FDA’s 2014 approval of droxidopa (Northera®), demand arose for isotopically labeled standards. Toronto Research Chemicals (TRC) developed deuterated (d₃) and ¹³C₂/¹⁵N versions of this intermediate circa 2010 to support pharmacokinetic studies [3] [7].

Patent and Production Milestones:

  • 1989: Japan approved droxidopa using protected intermediates in synthesis.
  • 2010–2012: TRC filed patents (CA2748923A1) for deuterated intermediates.
  • 2014: cGMP production of isotopic intermediates scaled following FDA approval of Northera® [3] [4].

Role in Pharmaceutical Intermediates

Synthetic Pathway Significance:This intermediate enables a five-step synthesis of isotopically pure droxidopa:

  • Coupling: Protected amino acid + isotopically labeled benzodioxole aldehyde
  • Phthalimido protection: Amine group stabilization
  • Chiral resolution: DL-threo isomer separation
  • Deprotection: Acidic removal of phthalimido and benzodioxole groups
  • Purification: Crystallization as hydrochloride salt [3] [6].

Table 2: Key Isotopic Variants Synthesized from This Intermediate

Isotopic LabelProduct NameMolecular FormulaMolecular WeightPrimary Application
d₃DL-threo-Droxidopa-d₃C₉D₃H₈NO₅216.18LC-MS internal standard
¹³C₂,¹⁵NDL-threo-Droxidopa-¹³C₂,¹⁵N¹³C₂C₇H₁₁¹⁵NO₅216.17Metabolic flux studies
¹³C₆Droxidopa-¹³C₆¹³C₆C₃H₁₁NO₅219.14Quantitative bioanalysis

Analytical and Metabolic Applications:

  • Bioanalytical Standards: Serves as precursor for deuterated droxidopa (e.g., DL-threo-Droxidopa-d₃), which eliminates matrix effects in LC-MS/MS quantification of plasma droxidopa (LOQ: 0.1 ng/mL) [6].
  • Metabolic Tracking: The ¹³C₂,¹⁵N variant permits discrimination of drug-derived norepinephrine from endogenous catecholamines in radiotracer studies, elucidating droxidopa’s conversion kinetics in Parkinson’s patients [3] [5].
  • Regulatory Compliance: Supplies certified reference materials (CRMs) for ANDA (Abbreviated New Drug Application) validation, meeting ICH Q6D impurity profiling requirements [2] [6].

Properties

CAS Number

96614-52-7

Product Name

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

IUPAC Name

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid

Molecular Formula

C18H13NO7

Molecular Weight

355.3 g/mol

InChI

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1

InChI Key

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O

Synonyms

(R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid;

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.